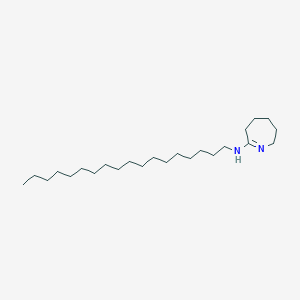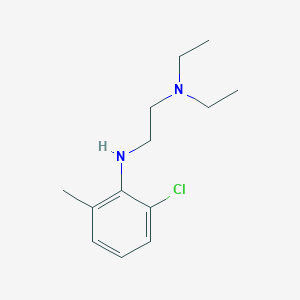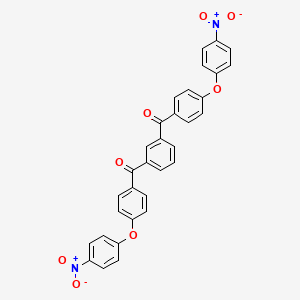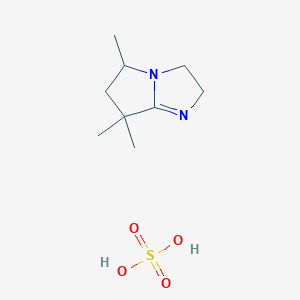![molecular formula C24H27N7O4 B15077386 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15077386.png)
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with a molecular formula of C24H27N7O4 and a molecular weight of 477.527 . This compound is known for its unique structure, which combines a benzaldehyde derivative with a purine hydrazone moiety. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 4-(Dimethylamino)benzaldehyde with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with pyrroles and primary amines.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Undergoes nucleophilic substitution reactions, especially at the benzaldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acetic acid or sulfuric acid.
Major Products
The major products formed from these reactions include various Schiff bases, oxidized derivatives, and substituted benzaldehyde compounds .
科学的研究の応用
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Chemistry: Used in the synthesis of azo-azomethine dyes and molecular adducts.
Biology: Employed in chitinase assays and as a reagent for detecting pyrroles and primary amines.
Medicine: Investigated for its potential therapeutic properties due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and dyes.
作用機序
The mechanism of action of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with molecular targets through its functional groups. The benzaldehyde moiety can form Schiff bases with amines, while the purine hydrazone moiety can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: A simpler compound used in similar applications but lacks the purine hydrazone moiety.
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: A closely related compound with a different substituent on the purine ring.
Uniqueness
The uniqueness of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone lies in its combination of a benzaldehyde derivative with a purine hydrazone moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C24H27N7O4 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
8-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N7O4/c1-29(2)17-11-9-16(10-12-17)13-25-28-23-26-21-20(22(33)27-24(34)30(21)3)31(23)14-18(32)15-35-19-7-5-4-6-8-19/h4-13,18,32H,14-15H2,1-3H3,(H,26,28)(H,27,33,34)/b25-13- |
InChIキー |
MTLFJYPNFUSUOJ-MXAYSNPKSA-N |
異性体SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)N(C)C)CC(COC4=CC=CC=C4)O |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CC(COC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077310.png)

![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B15077325.png)


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B15077350.png)



![5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B15077381.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077396.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B15077402.png)

